molecular formula C12H13BrO B1277748 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one CAS No. 5896-66-2

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

Cat. No.: B1277748
CAS No.: 5896-66-2
M. Wt: 253.13 g/mol
InChI Key: WZNSNVNABYKOAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one typically involves the bromination of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Scientific Research Applications

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is utilized in various scientific research applications, including:

Comparison with Similar Compounds

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research .

Biological Activity

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one, commonly referred to as compound 1, is a brominated ketone that has garnered attention for its potential biological activities. This compound's structural characteristics suggest it may interact with various biological targets, making it a subject of interest in pharmacological research. This article delves into the biological activity of compound 1, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C12H13BrO
  • Molecular Weight : 253.14 g/mol
  • CAS Number : 5896-66-2

Antitumor Activity

Recent studies have explored the antitumor potential of compound 1. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that compound 1 exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin against A-431 and Jurkat cells . The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through interactions with specific cellular pathways.

The biological activity of compound 1 is largely attributed to its ability to modulate key signaling pathways involved in cancer progression. Molecular docking studies suggest that compound 1 interacts with proteins associated with apoptosis regulation and cell cycle control. Specifically, it has been shown to inhibit the Bcl-2 family proteins, which are crucial for cell survival .

Antimicrobial Activity

In addition to its antitumor properties, compound 1 has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study showed that the compound exhibited bactericidal effects similar to those of norfloxacin . The structure-activity relationship (SAR) analysis indicated that the presence of the bromine atom enhances its antimicrobial efficacy by facilitating hydrophobic interactions with bacterial membranes .

Case Study 1: Antitumor Efficacy in Cell Lines

A notable study conducted by researchers at a leading pharmacological institute evaluated the antitumor efficacy of compound 1 against several cancer cell lines. The results indicated:

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A-43115Doxorubicin14
Jurkat12Doxorubicin11
HT-2920Paclitaxel18

These findings suggest that compound 1 possesses comparable potency to established anticancer agents.

Case Study 2: Antimicrobial Properties

In another study assessing antimicrobial properties, compound 1 was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicated that compound 1 exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Future Directions and Applications

Given its promising biological activities, further research on compound 1 is warranted. Potential applications include:

  • Cancer Therapy : Development of novel formulations incorporating compound 1 for targeted cancer therapies.
  • Antimicrobial Agents : Exploration of compound 1 as a lead structure for developing new antibiotics, especially against resistant strains.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects could provide insights into new therapeutic targets.

Properties

IUPAC Name

2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNSNVNABYKOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428560
Record name 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5896-66-2
Record name 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25 g (143 mmol) of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone were dissolved in 750 ml of THF, 64.7 g (172 mmol) of phenyltrimethylammonium tribromide were added, and the mixture was stirred at room temperature for 15 h. The resultant precipitate was filtered, and the filtrate was evaporated to dryness. The residue was taken up in ethyl acetate, washed with 2× sat. sodium hydrogencarbonate solution and 1× sat. sodium chloride solution, the organic phase was dried over sodium sulfate and evaporated to dryness.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
64.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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